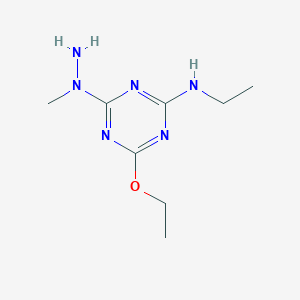
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine
Beschreibung
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes an ethoxy group, an ethyl group, and an amino group attached to the triazine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Eigenschaften
CAS-Nummer |
127016-04-0 |
|---|---|
Molekularformel |
C8H16N6O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
4-[amino(methyl)amino]-6-ethoxy-N-ethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H16N6O/c1-4-10-6-11-7(14(3)9)13-8(12-6)15-5-2/h4-5,9H2,1-3H3,(H,10,11,12,13) |
InChI-Schlüssel |
AJLSAORMPSTFES-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)OCC)N(C)N |
Synonyme |
1,3,5-Triazin-2-amine,4-ethoxy-N-ethyl-6-(1-methylhydrazino)-(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . This reaction proceeds under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as microwave irradiation can enhance the efficiency of the synthesis, reducing reaction times and improving yields . The final product is usually purified through crystallization or chromatographic methods to achieve the required purity for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Biology: The compound’s unique structure makes it useful in studying biological systems, particularly in understanding enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazine derivatives such as:
- 2-amino-4-methylamino-6-ethoxy-1,3,5-triazine
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 4-Ethoxy-N-ethyl-6-(1-methylhydrazinyl)-1,3,5-triazin-2-amine apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


